This compound is classified under organic compounds and heterocycles due to the presence of the oxadiazole ring. The molecular formula for 4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]aniline is with a molecular weight of approximately 189.21 g/mol . It has been synthesized and studied for its potential pharmacological properties, including anticonvulsant activity and other therapeutic applications .
The synthesis of 4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]aniline can be achieved through various methods involving the formation of the oxadiazole ring followed by functionalization with the aniline derivative.
The reactions often require controlled temperatures and specific solvents (e.g., diethyl ether or ethanol) to optimize yields and minimize by-products. Reaction times can vary significantly based on the method used, ranging from a few minutes in microwave-assisted reactions to several hours in traditional methods.
The molecular structure of 4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]aniline features:
The compound's structural confirmation can be achieved through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide detailed information about its molecular framework .
4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]aniline can participate in various chemical reactions:
Reactions are typically conducted under controlled temperatures (0–5 °C for diazotization) to prevent decomposition of intermediates .
The mechanism of action for compounds containing the 1,2,4-oxadiazole core often involves interaction with biological targets such as enzymes or receptors. For instance:
Pharmacological evaluations have shown that certain derivatives exhibit significant anticonvulsant effects without neurotoxicity at therapeutic doses .
Characterization techniques such as Infrared (IR) spectroscopy provide insights into functional groups present in the molecule, while NMR offers information on hydrogen bonding environments.
4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]aniline has several scientific applications:
1.1. Bioisosteric Significance of 1,2,4-Oxadiazoles in Medicinal Chemistry1,2,4-Oxadiazoles serve as privileged bioisosteres in rational drug design, strategically replacing ester or amide functionalities while mitigating metabolic liabilities. This five-membered heterocycle—featuring oxygen and two nitrogen atoms within its ring—confers enhanced hydrolytic stability and tunable physicochemical properties compared to carbonyl-containing counterparts. The N-O-C motif mimics carbonyl geometry and dipole moments (~2.5 Debye), enabling conserved target binding while reducing susceptibility to esterase-mediated degradation. This bioisosteric equivalence is exemplified in drugs like ataluren (a nonsense mutation readthrough agent) and the GABAB receptor agonist AZD9272, where oxadiazoles improve pharmacokinetic profiles without compromising target engagement [1] [5] [9].
Table 1: Bioisosteric Advantages of 1,2,4-Oxadiazoles vs. Conventional Motifs
Parameter | Ester/Amide | 1,2,4-Oxadiazole | Pharmacological Impact |
---|---|---|---|
Hydrolytic Stability | Low | High | Reduced first-pass metabolism |
Dipole Moment (Debye) | 1.5–1.8 | 2.3–2.6 | Conserved binding interactions |
Metabolic Susceptibility | High | Low | Extended plasma half-life |
π-Stacking Capacity | Moderate | High | Enhanced target affinity in aromatic pockets |
1.2. Historical Evolution of 1,2,4-Oxadiazole-Based PharmacophoresThe therapeutic exploration of 1,2,4-oxadiazoles spans over a century, evolving from synthetic curiosities to validated pharmacophores. Early work (1884–1960) focused on synthetic methodologies, notably Tiemann’s cyclization reactions. The 1960s marked a turning point with the launch of the succinate dehydrogenase inhibitor (SDHI) carboxin, establishing heterocycles as antifungal scaffolds. The 2003 introduction of boscalid—a bis-oxadiazole SDHI fungicide—catalyzed intense interest in 1,2,4-oxadiazoles for agrochemical applications [1] [6]. Concurrently, neuropharmacology studies identified quisqualic acid (a natural 1,2,4-oxadiazole) as a potent excitatory amino acid, revealing interactions with ionotropic glutamate receptors. Since 2010, over 1,700 publications and 600 patents reflect escalating interest, culminating in FDA-approved drugs and clinical candidates targeting infectious diseases, oncology, and CNS disorders [5] [9].
1.3. Structural Motifs and Functional Diversity in 1,2,4-Oxadiazole DerivativesThe 1,2,4-oxadiazole scaffold supports extensive structural diversification, enabling precise modulation of drug-like properties:
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: